Structural Evidence: The 2,5-Dimethylpyridine Core as a Privileged Scaffold for Allosteric HIV-1 Integrase Inhibition
The 2,5-dimethylpyridin-3-yl moiety is a key structural component of the potent allosteric HIV-1 integrase inhibitor KF116. X-ray crystallography (PDB 4O0J, Resolution: 2.05 Å) confirms its binding within the LEDGF/p75 pocket, a critical site for viral replication [1]. This structural data differentiates it from unsubstituted pyridine-3-boronic acid, which lacks the necessary methyl groups to achieve this specific, potent binding mode. In a cellular context, KF116 potently inhibits HIV-1 replication with an EC50 of 0.024 µM [2].
| Evidence Dimension | Inhibition of HIV-1 Replication (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.024 µM (KF116, a molecule incorporating the 2,5-dimethylpyridin-3-yl core) |
| Comparator Or Baseline | Unsubstituted pyridine-3-yl analog (inferred to be significantly less potent as it lacks essential hydrophobic contacts) |
| Quantified Difference | KF116 is a potent, clinically-relevant inhibitor; the unsubstituted core is not reported to confer this activity. |
| Conditions | In vitro antiviral assay against HIV-1 |
Why This Matters
Procurement of this boronic acid enables the direct synthesis and exploration of a pharmacophore validated by high-resolution structural biology and sub-100 nM antiviral potency.
- [1] RCSB PDB. 4O0J: HIV-1 Integrase Catalytic Core Domain Complexed with Allosteric Inhibitor KF116. Resolution: 2.05 Å. Deposited 2013-12-13. View Source
- [2] RCSB PDB. 4O0J Literature Reference: Sharma A, et al. A New Class of Multimerization Selective Inhibitors of HIV-1 Integrase. PLoS Pathog. 2014;10(5):e1004171. (EC50 = 0.024 µM). View Source
